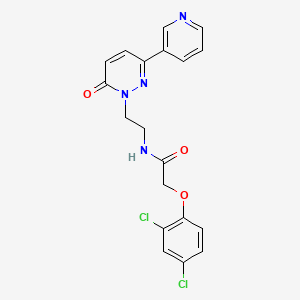
2'-Methoxy-biphenyl-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methoxy-biphenyl-2-carbaldehyde, also known as 2-(2-methoxyphenyl)benzaldehyde, is a chemical compound with the molecular formula C14H12O2 . It has a molecular weight of 212.25 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-biphenyl-2-carbaldehyde consists of two phenyl rings connected by a single bond, with a methoxy group (-OCH3) attached to one of the rings and a carbaldehyde group (-CHO) attached to the other . The InChI key for this compound is ZYNNXRUYVVQLOW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2’-Methoxy-biphenyl-2-carbaldehyde is a solid at room temperature . The compound is sensitive to air .Scientific Research Applications
Photophysical Properties
Non-Fluorescent Excited State Intramolecular Proton Transfer (ESIPT) : A study on molecules with similar structures, such as 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde, showed unique photophysical properties due to intramolecular hydrogen bonds. These compounds exhibited non-fluorescent ESIPT, a property that could be of interest in the development of novel optical materials or sensors (Yin et al., 2016).
Material Science
Polymer-Silica Composites : The Wittig reaction involving methoxy-substituted benzene derivatives has been used to synthesize π-conjugated polymers, which were then incorporated into silica to form composites. These materials, characterized by their optical properties, could suggest potential applications of 2'-Methoxy-biphenyl-2-carbaldehyde in creating novel composite materials with unique electronic or photonic properties (Kubo et al., 2005).
Chemical Synthesis
Novel Cyclization Reactions : Research into biphenyl-2-carbaldehyde derivatives has demonstrated their utility in synthetic chemistry, such as the UV-induced synthesis of phenanthridines. This process could be relevant to the synthesis of complex organic molecules, potentially including pharmaceuticals or other biologically active compounds (Ntsimango et al., 2021).
Analytical Chemistry
Detection of Carbohydrates : Compounds similar to this compound have been used as reagents in the detection of carbohydrates. For example, hydroxymethylphenylboronate complexes with carbohydrates, indicating potential applications in analytical chemistry for the detection and analysis of biochemically relevant molecules (Ricardo et al., 2006).
Safety and Hazards
This compound is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas or outdoors . In case of skin contact, wash with plenty of soap and water .
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2’-Methoxy-biphenyl-2-carbaldehyde might interact with its targets through similar chemical reactions.
Biochemical Pathways
Based on its potential involvement in suzuki–miyaura coupling , it could be inferred that this compound might influence pathways involving carbon-carbon bond formation.
Result of Action
As a compound used in proteomics research , it might influence protein expression or function, but specific effects would depend on the particular targets and pathways involved.
Action Environment
The action, efficacy, and stability of 2’-Methoxy-biphenyl-2-carbaldehyde could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions suggest avoiding exposure to dust, fume, gas, mist, vapours, and spray , indicating that these environmental factors could potentially affect the compound’s action and efficacy.
properties
IUPAC Name |
2-(2-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNXRUYVVQLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93465-26-0 |
Source


|
| Record name | 93465-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)
![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)



![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879404.png)
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2879406.png)
